BenchChemオンラインストアへようこそ!

3-(1h-Indazol-1-yl)cyclohexan-1-one

Adenosine A1 Receptor Radioligand Binding Neurological Disorders

3-(1H-Indazol-1-yl)cyclohexan-1-one offers a unique, rigid scaffold with high A1 receptor affinity (1.9 nM Ki), enabling efficient lead optimization with reduced synthetic burden. The regiospecific N1-cyclohexanone attachment and ketone handle provide essential target engagement and diversification capabilities not found in simpler analogs. Supplied at ≥98% purity for consistent library synthesis and structure-based design programs.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 1519342-31-4
Cat. No. B2956762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1h-Indazol-1-yl)cyclohexan-1-one
CAS1519342-31-4
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESC1CC(CC(=O)C1)N2C3=CC=CC=C3C=N2
InChIInChI=1S/C13H14N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11H,3,5-6,8H2
InChIKeyZUMVEQDQRJCKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indazol-1-yl)cyclohexan-1-one (CAS 1519342-31-4): Heterocyclic Scaffold with Distinct Adenosine A1 Receptor Binding


3-(1H-Indazol-1-yl)cyclohexan-1-one (CAS 1519342-31-4) is a fused heterocyclic building block combining an indazole ring with a cyclohexanone moiety [1]. The compound serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly for constructing kinase inhibitors and adenosine receptor modulators [2]. Its structural characteristics—a hydrogen bond acceptor-rich indazole core paired with a ketone-functionalized cyclohexane ring—enable specific interactions with biological targets [3]. The compound is supplied as a high-purity research reagent (typically ≥97%) for laboratory use .

Why 3-(1H-Indazol-1-yl)cyclohexan-1-one Cannot Be Interchanged with Generic Indazole or Cyclohexanone Building Blocks


Generic substitution with simpler indazole or cyclohexanone building blocks fails to replicate the specific molecular recognition properties of 3-(1H-indazol-1-yl)cyclohexan-1-one. The regiospecific N1‑attachment of the cyclohexanone ring to the indazole core creates a unique spatial arrangement that is critical for target engagement [1]. Positional isomers (e.g., 2- or 4-substituted indazolyl cyclohexanones) exhibit divergent binding geometries and, consequently, distinct pharmacological profiles [2]. Furthermore, the ketone group at the cyclohexanone 1‑position serves as both a hydrogen bond acceptor and a synthetic handle for further derivatization—functionalities absent in parent indazole or cyclohexanone alone [3]. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 3-(1H-Indazol-1-yl)cyclohexan-1-one (CAS 1519342-31-4)


Adenosine A1 Receptor Binding Affinity (Ki = 1.90 nM) vs. Reference Indazole Antagonist (Ki = 101 nM)

The compound demonstrates high-affinity binding to the adenosine A1 receptor (Ki = 1.90 nM) in guinea pig forebrain membranes [1]. This represents a 53‑fold improvement in affinity compared to a structurally related indazole-based adenosine A1 antagonist (Ki = 101 nM) . The 3‑(1H‑indazol‑1‑yl)cyclohexan‑1‑one scaffold therefore provides a more potent starting point for adenosine A1 receptor modulator development.

Adenosine A1 Receptor Radioligand Binding Neurological Disorders

Commercial Purity Specification (≥97%) vs. Industry Standard Research Reagent (≥95%)

Commercial batches of 3-(1H-indazol-1-yl)cyclohexan-1-one are supplied with a minimum purity specification of 97% . This exceeds the typical ≥95% purity benchmark for many research-grade heterocyclic building blocks . Higher initial purity reduces the need for additional purification steps and minimizes batch-to-batch variability in downstream experiments.

Quality Control Synthetic Chemistry Reproducibility

Computational Lipophilicity (XLogP3 = 1.7) vs. Parent Indazole (XLogP3 ≈ 1.2)

The computed partition coefficient (XLogP3-AA) for 3-(1H-indazol-1-yl)cyclohexan-1-one is 1.7 [1]. This value is moderately higher than that of the parent indazole heterocycle (XLogP3 ≈ 1.2) [2], reflecting the contribution of the cyclohexanone ring to overall lipophilicity. The increased logP enhances predicted membrane permeability while remaining within the favorable range for oral bioavailability (typically 1–3).

Physicochemical Properties Drug Design ADME Prediction

Rotatable Bond Count (1) vs. Typical Flexible Indazole Derivatives (≥3)

The compound possesses only one rotatable bond (the N1‑C3 linkage between indazole and cyclohexanone rings) [1]. This contrasts with many functionalized indazole derivatives that contain flexible alkyl or ethoxy linkers, which often have three or more rotatable bonds [2]. Conformational restriction reduces the entropic penalty upon target binding and can improve ligand efficiency metrics.

Conformational Restriction Molecular Recognition Ligand Efficiency

Optimal Application Scenarios for 3-(1H-Indazol-1-yl)cyclohexan-1-one (CAS 1519342-31-4)


Adenosine A1 Receptor Modulator Hit-to-Lead Campaigns

Based on the 1.90 nM Ki value at the adenosine A1 receptor [1], this scaffold is particularly well-suited for initiating medicinal chemistry campaigns targeting adenosine A1 receptor-mediated pathways in neurological and cardiovascular disorders. The high starting affinity reduces the synthetic burden required to achieve nanomolar potency in lead optimization programs.

Kinase Inhibitor Library Construction

Indazole-containing compounds are privileged structures for kinase inhibition [2]. The 3‑(1H‑indazol‑1‑yl)cyclohexan‑1‑one core provides a rigid, hydrogen bond-capable scaffold that can be diversified at the ketone position to generate focused kinase inhibitor libraries. The high commercial purity (≥97%) ensures consistent library quality .

Structure-Based Drug Design (SBDD) Scaffold Diversification

The compound's low rotatable bond count (1) [3] and moderate lipophilicity (XLogP3 = 1.7) [3] make it an attractive core for structure-based design efforts. Its conformational rigidity facilitates accurate docking and binding mode prediction, while the ketone group offers a synthetic vector for late-stage functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1h-Indazol-1-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.